4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone: is a chemical compound belonging to the class of pyridazinones. Pyridazinones are heterocyclic compounds containing a pyridazine ring, which is a six-membered ring with two nitrogen atoms opposite each other. This particular compound features a dichlorophenyl group and a methylphenyl group attached to the pyridazine core, making it a unique and potentially useful molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone typically involves multiple steps, starting with the formation of the pyridazine ring. One common synthetic route is the condensation of hydrazine with a suitable dicarboxylic acid derivative. The reaction conditions usually require heating under reflux in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can help improve the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the phenyl groups allows for oxidation reactions, which can introduce oxygen-containing functional groups.
Reduction: : Reduction reactions can be used to convert the pyridazine ring to a more reduced form.
Substitution: : Substitution reactions can occur at the aromatic rings, introducing different substituents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: : Typical reagents for substitution reactions include halogens (e.g., chlorine, bromine) and strong acids (e.g., sulfuric acid).
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced pyridazine derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone:
Chemistry: : It can be used as an intermediate in the synthesis of more complex chemical compounds.
Biology: : The compound may have biological activity, making it useful in the study of biological processes and the development of new drugs.
Medicine: : It could be explored for its therapeutic properties, potentially leading to the development of new medications.
Industry: : The compound's unique structure may make it valuable in the production of materials with specific properties.
Mechanism of Action
The mechanism by which 4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone exerts its effects depends on its molecular targets and pathways The compound may interact with specific enzymes or receptors, leading to biological responses
Comparison with Similar Compounds
4-(2,4-dichlorophenyl)-6-(3-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone: can be compared to other pyridazinone derivatives and similar compounds. Some similar compounds include:
4-(2,4-dichlorophenyl)-6-(4-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
4-(2,4-dichlorophenyl)-6-(2-methylphenyl)-4,5-dihydro-3(2H)-pyridazinone
4-(2,4-dichlorophenyl)-6-(3-ethylphenyl)-4,5-dihydro-3(2H)-pyridazinone
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-3-(3-methylphenyl)-4,5-dihydro-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2N2O/c1-10-3-2-4-11(7-10)16-9-14(17(22)21-20-16)13-6-5-12(18)8-15(13)19/h2-8,14H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJPLHKJMJEIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=O)C(C2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.